molecular formula C15H9ClO3 B106443 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 15485-81-1

3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B106443
CAS No.: 15485-81-1
M. Wt: 272.68 g/mol
InChI Key: CAMGISMGOXUYFB-UHFFFAOYSA-N
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Description

Product Overview 3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one (CAS 15485-81-1) is a high-purity flavonoid derivative with a molecular weight of 272.68 g/mol and the molecular formula C 15 H 9 ClO 3 . This compound is characterized by a chromen-4-one core structure substituted with a 4-chlorophenyl group at position 3 and a hydroxyl group at position 7 . It is provided for research purposes and is not intended for human or veterinary use. Key Research Applications and Value This compound has garnered significant attention in scientific research due to its diverse biological activities. A prominent area of investigation is its role as a sirtuin-1 (SIRT1) activator . By activating SIRT1, this compound promotes the deacetylation of PGC-1α, a key regulator, thereby enhancing mitochondrial biogenesis and oxidative metabolism . This mechanism highlights its potential in metabolic disease research. Additionally, studies have explored its strong antioxidant and anti-inflammatory properties, which involve scavenging free radicals and inhibiting pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase . Its anticancer potential is another critical area of focus; research indicates it can induce apoptosis and inhibit cell proliferation by modulating crucial cancer signaling pathways . Further mechanistic studies suggest an interaction with macrophage migration inhibitory factor (MIF), underscoring its multi-target potential . Beyond pharmacology, its chromophoric properties make it a candidate for developing new materials like dyes and pigments . Synthesis and Characterization The synthesis of this compound is typically achieved via a Friedel-Crafts acylation route, involving resorcinol and p-chlorophenylacetic acid in the presence of a Lewis acid catalyst, followed by cyclization . The final product can be purified to over 95% purity using techniques like silica gel column chromatography and recrystallization . The compound is fully characterized, with key spectroscopic data including ¹H NMR (DMSO- d 6 , δ ppm): 12.8 (s, 1H, C7-OH), 8.20 (s, 1H, H-5), 7.85 (d, J=8.5 Hz, 2H, H-2',6'), 7.55 (d, J=8.5 Hz, 2H, H-3',5'), 6.55 (s, 1H, H-8) .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMGISMGOXUYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417388
Record name 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-81-1
Record name 3-(4-Chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15485-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

The most widely reported method for synthesizing 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one involves a Friedel-Crafts acylation followed by cyclization (Figure 1). This route, adapted from studies on analogous flavonol derivatives, proceeds as follows:

Step 1: Friedel-Crafts Acylation
Resorcinol (1,3-dihydroxybenzene) reacts with p-chlorophenylacetic acid in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) in a non-polar solvent such as dichloromethane or nitrobenzene. The reaction is conducted under reflux (80–100°C) for 6–12 hours, yielding a monoacylated intermediate.

Step 2: Carbonization
The intermediate undergoes dehydration via heating (120–150°C) in the presence of a protic acid (e.g., sulfuric acid) to form a ketone precursor.

Step 3: Ring-Closing Reaction
Cyclization of the ketone is achieved under acidic conditions (e.g., HCl or H₃PO₄) at elevated temperatures (80–100°C), forming the chromen-4-one core. The hydroxyl group at position 7 is introduced during this step via keto-enol tautomerization.

Table 1: Reaction Conditions for Friedel-Crafts Route

StepReagents/ConditionsTemperatureTimeYield*
1Resorcinol, p-chlorophenylacetic acid, AlCl₃, CH₂Cl₂80°C8 hrs~65%
2H₂SO₄, heating130°C2 hrsN/R
3HCl (conc.), reflux90°C4 hrs~70%
*Yields estimated from analogous syntheses; N/R = Not reported.

Aldol Condensation and Cyclization

While less common for the 3-substituted derivative, aldol condensation has been utilized for structurally related flavones. This method employs:

  • 2,4-Dihydroxyacetophenone and 4-chlorobenzaldehyde in a basic medium (e.g., NaOH/EtOH), forming a chalcone intermediate.

  • Cyclization via acid catalysis (e.g., H₂SO₄/glacial acetic acid) at 60–80°C.

However, this route predominantly yields 2-substituted chromenones and requires stringent regiochemical control to favor the 3-substituted product.

Reaction Optimization and Conditions

Catalyst Selection

  • Lewis Acids : AlCl₃ remains the catalyst of choice for Friedel-Crafts acylation due to its efficacy in activating carbonyl groups. Alternatives like FeCl₃ or ZnCl₂ result in lower yields (<50%).

  • Solvent Systems : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution but complicate purification. Dichloromethane balances reactivity and practicality.

Temperature and Time

  • Prolonged reflux during acylation (>10 hrs) degrades the chlorophenyl moiety, reducing yields.

  • Cyclization at >100°C promotes side reactions, necessitating precise thermal control.

Purification and Isolation Techniques

Column Chromatography

The crude product is purified via silica gel column chromatography using a gradient eluent (hexane:ethyl acetate, 4:1 → 1:1). This removes unreacted starting materials and oligomeric byproducts.

Recrystallization

Final purification employs recrystallization from ethanol or methanol, yielding pale-yellow crystals with >95% purity (HPLC).

Analytical Characterization

Table 2: Key Spectroscopic Features

TechniqueData
FT-IR (KBr, cm⁻¹)3280 (O-H), 1652 (C=O), 1604 (C=C aromatic), 1090 (C-Cl)
¹H NMR (DMSO-d₆, δ ppm)12.8 (s, 1H, C7-OH), 8.20 (s, 1H, H-5), 7.85 (d, J=8.5 Hz, 2H, H-2',6'), 7.55 (d, J=8.5 Hz, 2H, H-3',5'), 6.55 (s, 1H, H-8)
¹³C NMR (DMSO-d₆, δ ppm)180.1 (C-4), 163.9 (C-7), 136.5 (C-1'), 132.0 (C-2',6'), 129.8 (C-3',5'), 126.4 (C-4'), 105.2 (C-10), 98.3 (C-6)
MS (ESI+) m/z 287.03 [M+H]⁺ (calc. 287.04)

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar chromenone core and dihedral angle of 15.9° between the chlorophenyl and benzopyranone rings.

Industrial Production Considerations

Scalability Challenges

  • Friedel-Crafts Catalysts : Bulk use of AlCl₃ generates stoichiometric waste, prompting exploration of heterogeneous catalysts (e.g., zeolites).

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times by 40% compared to batch processes.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Friedel-CraftsHigh regioselectivity, scalableToxic catalysts, moderate yields
Aldol CondensationMild conditionsLow selectivity for 3-substituted product

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-7-oxo-4H-chromen-4-one.

    Reduction: Formation of 3-(4-chlorophenyl)-7-hydroxy-4H-chroman-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one exhibits strong antioxidant and anti-inflammatory activities. Its mechanism includes scavenging free radicals and inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating signaling pathways related to cancer growth and survival . Its structural features contribute to its interaction with various molecular targets, making it a candidate for further development in cancer therapy.

Industrial Applications

In addition to its biological significance, this compound is utilized in the development of new materials. Its chromophoric properties allow it to be used in dyes and pigments, enhancing color stability and intensity in various applications.

In Silico Drug Design

Recent studies have employed in silico methods to design derivatives of this compound as potential anticancer agents. These studies focused on targeting estrogen receptors and tubulin receptors, with some derivatives showing higher docking scores than established drugs like tamoxifen .

Mechanistic Studies

Further investigations into the compound's mechanisms of action revealed its ability to affect multiple signaling pathways involved in inflammation and cancer progression. For instance, it has been shown to interact with macrophage migration inhibitory factor (MIF), suggesting its potential as a therapeutic agent in inflammatory diseases .

Comparative Analysis of Derivatives

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntioxidant, Anti-inflammatory, AnticancerScavenges free radicals; inhibits cyclooxygenase
2-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-oneAntimicrobialInteracts with metal coordination complexes
2-Amino-7-Hydroxy-4-(4-Nitrophenyl)-4H-ChromeneModerate anticancer activityModulates apoptotic pathways

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation by modulating signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one can be contextualized by comparing it with analogs differing in substituent positions, functional groups, and pharmacological profiles. Below is a detailed analysis:

Substitution at Position 3

  • This compound : The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability, contributing to SIRT1 activation .
  • 3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one (): A coumarin derivative (chromen-2-one) with a methyl group at position 3.
  • 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one () : The methoxy group at the phenyl ring’s ortho position introduces steric hindrance and electronic effects, possibly diminishing biological activity compared to the chloro-substituted analog.

Substitution at Position 7

  • 7-Hydroxy-4H-chromen-4-one (7-C) () : Lacking the 3-(4-chlorophenyl) group, this compound shows weaker SIRT1 activation, highlighting the importance of the chloro-substituted phenyl moiety for potency.
  • 3-(2',4'-Dichlorophenyl)-7-hydroxy-4H-chromen-4-one (DCHC) (): Dual chlorine atoms on the phenyl ring increase lipophilicity and SIRT1 activation efficacy compared to the mono-chlorinated target compound .

Substitution at Position 8 or 2

  • 3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one () : The trifluoromethyl group at position 2 and piperazinylmethyl at position 8 introduce steric bulk and polar interactions, likely modifying receptor binding and metabolic stability.
  • 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () : The trifluoromethyl group enhances electron-withdrawing effects, while the methoxy group may reduce oxidative metabolism, extending half-life compared to the target compound.

Pharmacological Activity

Compound Key Substituents Biological Activity Reference
This compound 3-(4-Cl-phenyl), 7-OH SIRT1 activation, mitochondrial biogenesis
DCHC 3-(2',4'-diCl-phenyl), 7-OH Enhanced SIRT1 activation
7-C 7-OH Weak SIRT1 activation
7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one 2-(4-OH-phenyl), 7-OH Antioxidant, anti-inflammatory
3-(4-Cl-phenyl)-8-piperidinylmethyl-7-OH-4H-chromen-4-one 8-piperidinylmethyl Potential CNS activity (structural analogy)

Structural and Crystallographic Insights

  • Crystallographic Data: The target compound’s planar chromenone core facilitates π-π stacking interactions, while the 7-hydroxy group participates in hydrogen bonding, critical for SIRT1 binding .
  • Comparative Solubility : Derivatives with polar substituents (e.g., piperazinylmethyl in ) exhibit improved aqueous solubility compared to the hydrophobic 4-chlorophenyl analog.

Biological Activity

3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid compound, has garnered significant interest in the scientific community due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound is classified as a flavonoid, specifically a chromone derivative. Flavonoids are known for their antioxidant, anti-inflammatory, and anticancer properties. The compound's unique structure, characterized by the presence of a hydroxyl group and a chlorine atom on the phenyl ring, enhances its biological activity compared to other flavonoids .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits strong free radical scavenging capabilities, which help reduce oxidative stress in cells.
  • Anti-inflammatory Effects : It inhibits key enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Anticancer Properties : The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by modulating various signaling pathways related to cell growth and survival .

Antioxidant Activity

Research indicates that this compound effectively scavenges free radicals. A study demonstrated that it significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent.

Anti-inflammatory Activity

The compound has been tested for its anti-inflammatory effects. In vitro assays revealed that it inhibited the production of pro-inflammatory cytokines in activated macrophages. This activity may be linked to its ability to block the NF-kB pathway, a critical regulator of inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : It demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 0.3 to 2 µg/mL .
  • Induction of Apoptosis : Apoptotic assays indicated that the compound activates caspases involved in programmed cell death pathways, confirming its role as an apoptosis inducer in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar flavonoids is presented below.

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity (IC50)
This compoundHighModerate0.3 - 2 µg/mL
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-oneModerateLow1 - 5 µg/mL
3-(phenyl)-7-hydroxy-4H-chromen-4-oneLowModerate>10 µg/mL

This table illustrates that while this compound exhibits superior biological activities compared to its analogs, further research is necessary to fully elucidate its mechanisms and therapeutic potential.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various chromone derivatives, including this compound. The results indicated significant inhibition against several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL .
  • Neuroprotective Effects : In another study focusing on neuroprotection, this compound was shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide, further supporting its antioxidant capabilities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions, such as the Claisen-Schmidt reaction, using substituted acetophenones and hydroxybenzaldehydes. Optimization involves adjusting reaction temperature, solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., NaOH or piperidine). For example, describes a similar chromenone derivative synthesized in 94% yield under reflux conditions in ethanol. Key steps include monitoring reaction progress via TLC and purifying via recrystallization or column chromatography .
  • Key Considerations : Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups. highlights the importance of protecting group strategies (e.g., acetylation) for hydroxyl moieties during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (δ 9–12 ppm). The 4H-chromen-4-one carbonyl carbon appears at ~δ 176 ppm in ¹³C NMR .
  • FTIR : Confirm the lactone carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and phenolic O–H stretch at ~3200–3500 cm⁻¹ .
  • UV-Vis : Chromenone derivatives exhibit π→π* transitions at ~250–300 nm and n→π* transitions at ~350–400 nm, influenced by substituents .
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT) and X-ray crystallography (if available) .

Q. How can researchers assess the in vitro biological activity of this compound, such as cytotoxicity or enzyme inhibition?

  • Methodology :

  • Cytotoxicity : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7). reports IC₅₀ values for chromenone derivatives, emphasizing dose-response curves and controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Perform fluorometric or colorimetric assays (e.g., for kinases or oxidoreductases). suggests pairing computational docking (e.g., AutoDock) with enzymatic validation to identify binding modes .

Advanced Research Questions

Q. What crystallographic methods and software (e.g., SHELXL) are used to determine the crystal structure, and how are challenges like twinning addressed?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å) is standard. SHELXL ( ) refines structures using least-squares minimization. For twinned crystals, the HKLF 5 format in SHELXL can deconvolute overlapping reflections .
  • Data Interpretation : Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury or OLEX2. provides a case study with monoclinic (P2₁/n) packing and hydrogen-bonding networks .

Q. How can computational approaches like molecular docking predict interactions with biological targets, and validate these findings experimentally?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. docked similar chromenones into Mycobacterium tuberculosis MtrA, identifying binding energies (<-8.1 kcal/mol) and key residues .
  • Validation : Pair docking with mutagenesis (e.g., alanine scanning) or isothermal titration calorimetry (ITC) to confirm binding affinities.

Q. How to resolve contradictions in biological activity data across studies, considering variables like assay conditions or structural modifications?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, normalizing for variables like cell line passage number, serum concentration, and incubation time .
  • SAR Studies : Systematically modify substituents (e.g., halogenation at the 4-chlorophenyl group) to isolate activity trends. highlights structural analogs (e.g., Tioclomarol) with enhanced anticoagulant activity due to sulfonyl groups .
    • Statistical Tools : Use ANOVA or machine learning (e.g., random forests) to identify confounding variables in heterogeneous datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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